molecular formula C20H12Cl2N6Na2O8S2 B12737963 Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate CAS No. 74432-27-2

Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12737963
CAS No.: 74432-27-2
M. Wt: 645.4 g/mol
InChI Key: PWASJKRQGCLICA-UHFFFAOYSA-L
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Description

Systematic Nomenclature and Chemical Identification

The compound’s systematic IUPAC name, disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate , reflects its structural complexity. Key identifiers include:

Identifier Value
CAS Registry Number 74432-27-2
EINECS Number 277-870-5
Molecular Formula C₂₀H₁₂Cl₂N₆Na₂O₈S₂
Molecular Weight 645.4 g/mol
SMILES Notation COC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+]

The naphthalene core is functionalized at positions 2 and 7 with sulfonate groups, while positions 3 and 5 host the azo-linked methoxyphenyl and dichlorotriazine moieties, respectively. The dichlorotriazine group serves as the reactive site, enabling covalent attachment to hydroxyl groups in cellulose under alkaline conditions.

Historical Development in Reactive Dye Chemistry

Reactive dyes emerged in the 1950s when Imperial Chemical Industries (ICI) pioneered chlorotriazine-based derivatives for textile applications. Rattee and Stephens’ work on dichlorotriazine dyes established the foundation for compounds like this compound, which optimized fixation efficiency through dual reactive sites. Early triazine dyes required alkaline conditions (pH 10–11) for cellulose bonding, but advancements in the 1970s introduced vinyl sulfone groups, diversifying reactive dye architectures. This compound represents a mid-20th-century innovation that balanced chromophore stability with triazine reactivity, addressing limitations of earlier azo dyes prone to hydrolysis.

Position Within Triazine-Based Dye Classifications

Triazine-based dyes are categorized by their reactive groups and fixation mechanisms. The compound belongs to the dichlorotriazine subclass , which reacts with cellulose at 30–40°C in alkaline media. Key comparisons with other triazine dyes include:

Reactive Group Fixation Temperature Example Commercial Dyes
Dichlorotriazine 30–40°C Procion MX, Basilen M
Monochlorotriazine 80°C Procion H, Cibacron E
Vinyl Sulfone 40°C Remazol

Unlike monochlorotriazines requiring higher temperatures, this compound’s dichlorotriazine group enables efficient dyeing at milder conditions, reducing energy consumption. Its azo chromophore provides a bright orange hue, complementing naphthalene disulfonate’s solubility (>120 g/L at 20°C). Structurally, it bridges early dichlorotriazine dyes and modern bifunctional variants, incorporating methoxyphenyl groups to enhance lightfastness (ISO 5–6).

Properties

CAS No.

74432-27-2

Molecular Formula

C20H12Cl2N6Na2O8S2

Molecular Weight

645.4 g/mol

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14Cl2N6O8S2.2Na/c1-36-11-4-2-10(3-5-11)27-28-16-14(38(33,34)35)7-9-6-12(37(30,31)32)8-13(15(9)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-8,29H,1H3,(H,30,31,32)(H,33,34,35)(H,23,24,25,26);;/q;2*+1/p-2

InChI Key

PWASJKRQGCLICA-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound primarily recognized for its vibrant color properties and applications in various fields, particularly in the textile industry as a reactive dye. Its chemical structure comprises multiple functional groups that contribute to its biological activity, making it a subject of interest in both environmental and biomedical research.

PropertyValue
Molecular Formula C19H10Cl2N6Na2O7S2
Molecular Weight 615.35 g/mol
CAS Number 17804-49-8
Density 1.88 g/cm³
Melting Point >300 °C
Health Hazard Symbol GHS08 (Health hazard)

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions including diazotization and coupling with naphthalene derivatives. The industrial production requires precise control over reaction conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Studies have shown that azo compounds can act as antioxidants by scavenging free radicals.
  • Anti-inflammatory Properties : Molecular docking studies suggest potential anti-inflammatory effects through inhibition of specific enzymes involved in inflammatory pathways .
  • Cellular Uptake : The compound's structure allows for effective cellular uptake, which is crucial for its application in drug delivery systems.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study focused on chlorinated phenyldiazenyl-naphthalene derivatives demonstrated significant anti-inflammatory activity through computational methods such as DFT (Density Functional Theory) and molecular dynamics simulations . This indicates that similar mechanisms may be applicable to this compound.
  • Ecotoxicity Assessments : The environmental impact of azo dyes has been extensively studied. Azo compounds are known for their potential ecotoxicity due to their persistence in the environment and toxicity to aquatic organisms . The screening assessments highlight the importance of evaluating these compounds' degradation products and their effects on ecosystems.
  • Staining Techniques in Microscopy : This compound has been utilized in biological staining methods due to its ability to bind selectively to certain cellular components, enhancing visualization under microscopy.

Toxicological Data

Acute toxicity data indicates that this compound poses health hazards under certain conditions. The GHS classification suggests it can cause serious health effects if not handled properly. Precautions should be taken during handling and application to mitigate risks associated with exposure.

Scientific Research Applications

Textile Dyeing

One of the primary applications of Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate is in the textile industry as a dye. It is particularly effective for dyeing cellulose fibers and has been classified under reactive dyes due to its ability to form covalent bonds with fiber molecules. This property enhances color fastness and provides vibrant hues.

Case Studies:

  • Reactive Dyeing of Cotton : Research indicates that this compound can achieve high fixation rates on cotton fabrics, resulting in deep shades and improved wash fastness compared to traditional dyes .

Biological Research

The compound also finds applications in biological research as a reagent for various assays and experiments. Its azo group allows for colorimetric detection methods which are widely used in biochemical assays.

Applications:

  • Colorimetric Assays : The compound is utilized in assays for measuring enzyme activity or protein concentrations due to its distinct color change upon reaction with specific substrates.

Case Studies:

  • Enzyme Activity Measurement : A study demonstrated the effectiveness of this compound in determining the activity of peroxidase enzymes through a colorimetric method that correlates color intensity with enzyme concentration .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference material in spectroscopic analyses.

Applications:

  • Spectrophotometry : The compound's absorbance properties make it suitable for use in UV-visible spectrophotometry where it can be used to quantify other compounds based on their interaction with light.

Case Studies:

  • Calibration Standards : It has been used to create calibration curves for quantifying various analytes in complex mixtures due to its stable absorbance characteristics .

Comparison with Similar Compounds

Structural Analogues with Modified Triazine Substituents

a) (E)-5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)
  • Key Differences : Replaces the 4-methoxyphenyl azo group with a simple phenyl azo.
  • Impact: The absence of the methoxy electron-donating group reduces bathochromic shifts in UV-Vis spectra.
b) Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
  • Key Differences : Features a methoxy and methyl group on the triazine ring instead of dichloro substituents.
  • Impact : The electron-donating methoxy group reduces electrophilicity, making it less reactive in nucleophilic reactions. This structural variation is tailored for herbicidal activity via acetolactate synthase inhibition .

Analogues with Modified Azo Groups

a) Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate (CAS 70210-24-1)
  • Key Differences : Substitutes 4-methoxyphenyl azo with nitro-phenyl azo groups.
  • Impact : Nitro groups are strong electron-withdrawing, leading to hypsochromic shifts (blue) in absorption spectra compared to the target compound’s methoxy-induced bathochromic shifts (red). Nitro derivatives may exhibit higher photostability but increased toxicity .
b) 5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid
  • Key Differences : Replaces 4-methoxyphenyl azo with a sulphophenyl group.
  • Impact : The sulphonic acid group enhances water solubility and substrate binding affinity, critical for textile dyeing. However, the absence of methoxy reduces intramolecular charge transfer efficiency, affecting color vibrancy .

Core Structural Variations

a) Trisodium 5-amino-8-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracenedisulphonate (CAS 14835-74-6)
  • Key Differences : Anthracene core instead of naphthalene, with additional sulphonate groups.
  • Impact : Extended conjugation in anthracene shifts absorption to longer wavelengths (near-infrared regions). The trisodium salt formulation increases ionic strength, improving solubility in polar solvents but complicating purification .
b) Disodium 4-[3-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatoanilino]-7-[ethyl(3-sulfonatobenzyl)amino]-5-phenazinio]benzenesulfonate
  • Key Differences : Phenazine core with ethyl-sulfonatobenzyl substituents.
  • Impact : The phenazine moiety enhances lightfastness due to rigid planar structure, but synthetic complexity and cost are higher compared to the target compound’s naphthalene system .

Preparation Methods

Diazotization of 4-Methoxyaniline

  • Procedure: 4-Methoxyaniline is dissolved in an acidic aqueous medium (commonly hydrochloric acid) and cooled to 0–5°C.
  • Diazotization: Sodium nitrite solution is added slowly to form the diazonium salt.
  • Control Parameters: Temperature is strictly maintained to prevent decomposition; pH is kept acidic.

Azo Coupling with 2,7-Naphthalenedisulfonic Acid

  • Coupling Reaction: The diazonium salt is reacted with 2,7-naphthalenedisulfonic acid or its disodium salt under alkaline conditions (pH ~8-10).
  • Outcome: Formation of the azo linkage at the 3-position of the naphthalene ring, yielding 5-amino-4-hydroxy-3-(4-methoxyphenylazo)naphthalene-2,7-disulphonate intermediate.
  • Reaction Conditions: Temperature maintained at 0–10°C to control reaction rate and avoid side reactions.

Nucleophilic Substitution on Cyanuric Chloride

  • Activation: Cyanuric chloride is suspended in an organic solvent or aqueous medium at low temperature (0–5°C).
  • Substitution: The amino group of the azo intermediate attacks the 2-position of cyanuric chloride, displacing one chlorine atom.
  • Base Addition: A base such as sodium carbonate is added to neutralize hydrochloric acid formed and drive the reaction forward.
  • Temperature Control: Reaction temperature is gradually increased to 30–40°C to complete substitution without hydrolysis of the triazine ring.

Isolation and Purification

  • Precipitation: The product is precipitated by adjusting pH or adding salts.
  • Filtration and Washing: To remove impurities and unreacted starting materials.
  • Drying: Under vacuum or controlled temperature to obtain the disodium salt form.
Step Reactants Conditions Product/Intermediate
1 4-Methoxyaniline + NaNO2 + HCl 0–5°C, acidic 4-Methoxybenzenediazonium chloride
2 Diazonium salt + 2,7-naphthalenedisulfonic acid (disodium salt) pH 8-10, 0–10°C 5-amino-4-hydroxy-3-(4-methoxyphenylazo)naphthalene-2,7-disulphonate
3 Intermediate + cyanuric chloride + Na2CO3 0–40°C, aqueous/organic Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate
4 Isolation and purification Filtration, washing, drying Final pure dye compound
  • Temperature Control: Maintaining low temperatures during diazotization and azo coupling is critical to prevent side reactions and decomposition of diazonium salts.
  • pH Optimization: Alkaline conditions favor azo coupling and nucleophilic substitution on the triazine ring; however, excessive alkalinity can hydrolyze reactive sites.
  • Solvent Choice: Water or mixed aqueous-organic solvents are preferred for environmental and safety reasons; however, organic solvents may be used to improve solubility and reaction rates.
  • Reaction Time: Typically ranges from 30 minutes to several hours depending on scale and temperature.
  • Yield and Purity: Optimized conditions yield high purity reactive dyes with minimal hydrolysis of the triazine ring, ensuring strong fiber fixation.
Parameter Step 1 (Diazotization) Step 2 (Azo Coupling) Step 3 (Triazine Substitution)
Temperature (°C) 0–5 0–10 0–40 (gradual increase)
pH ~1-2 (acidic) 8–10 (alkaline) 8–10 (alkaline)
Reaction Time 30–60 min 30–90 min 1–3 hours
Solvent Water Water Water or aqueous-organic
Base None Sodium carbonate Sodium carbonate or similar
Yield (%) >90 (diazonium salt) 85–95 80–90 (final product)

The preparation of this compound involves a well-established sequence of diazotization, azo coupling, and nucleophilic substitution on cyanuric chloride. Careful control of reaction conditions such as temperature, pH, and reaction time is essential to achieve high yield and purity. The compound’s synthesis is supported by extensive chemical data and industrial practices, reflecting its importance as a reactive dye intermediate.

Q & A

Q. How to resolve contradictions in reported adsorption efficiencies for environmental applications (e.g., biosorption vs. chemical precipitation)?

  • Case Study : If adsorption capacity varies between studies (e.g., 50–200 mg/g), assess differences in adsorbent porosity (BET surface area), ionic strength, or competing ions (e.g., Ca²⁺ reduces sulfonate binding). Use Langmuir/Freundlich isotherms to model site-specific vs. multilayer adsorption .
  • Validation : Cross-reference with XPS to confirm sulfonate-metal ion interactions or ATR-FTIR for surface complexation evidence .

Q. What strategies improve selectivity in detecting this compound in complex matrices (e.g., wastewater)?

  • Analytical Design : Employ solid-phase extraction (SPE) with C18 cartridges pre-treated with ion-pairing agents (e.g., tetrabutylammonium bromide) to enhance retention. Quantify via LC-MS/MS using MRM transitions (e.g., m/z 984→ fragment ions at m/z 450/320) .
  • Interference Mitigation : Use masking agents (e.g., EDTA for metal ions) or gradient elution to separate co-eluting azo dyes .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in λmax values between experimental and theoretical studies?

  • Root Cause : Solvent polarity and aggregation effects (e.g., H-bonding in water vs. DMSO) shift absorption bands. Include implicit solvation models (e.g., PCM in DFT) to improve accuracy .
  • Validation : Compare with experimental data from multiple solvents (ethanol, water, acetonitrile) to isolate solvent-dependent effects .

Q. How to address low yields in large-scale synthesis?

  • Optimization : Replace batch reactors with flow chemistry setups to enhance mixing and heat transfer. Use scavenger resins (e.g., quaternary ammonium for chloride byproducts) to drive reactions to completion .

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